molecular formula C10H24Pb B14146367 Diethyl(dipropyl)plumbane CAS No. 3440-77-5

Diethyl(dipropyl)plumbane

Cat. No.: B14146367
CAS No.: 3440-77-5
M. Wt: 351 g/mol
InChI Key: BBCKAZXYKNZQGS-UHFFFAOYSA-N
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Description

Diethyl(dipropyl)plumbane is an organolead compound with the chemical formula Pb(C2H5)2(C3H7)2 It is a member of the organometallic compounds, which are characterized by the presence of a metal-carbon bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(dipropyl)plumbane typically involves the reaction of lead(IV) chloride with diethyl and dipropyl Grignard reagents. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to control the reaction rate. The general reaction can be represented as follows:

PbCl4+2C2H5MgBr+2C3H7MgBrPb(C2H5)2(C3H7)2+4MgBrClPbCl_4 + 2C_2H_5MgBr + 2C_3H_7MgBr \rightarrow Pb(C_2H_5)_2(C_3H_7)_2 + 4MgBrCl PbCl4​+2C2​H5​MgBr+2C3​H7​MgBr→Pb(C2​H5​)2​(C3​H7​)2​+4MgBrCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Diethyl(dipropyl)plumbane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead(IV) oxide and corresponding alkyl radicals.

    Reduction: Reduction reactions can convert this compound to lead(II) compounds.

    Substitution: The alkyl groups in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like halides and amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Lead(IV) oxide and alkyl radicals.

    Reduction: Lead(II) compounds and corresponding alkyl groups.

    Substitution: New organolead compounds with different functional groups.

Scientific Research Applications

Diethyl(dipropyl)plumbane has several scientific research applications:

    Chemistry: It is used as a precursor for the synthesis of other organolead compounds and as a reagent in organic synthesis.

    Biology: Studies have explored its potential effects on biological systems, including its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential use in medical imaging and as a therapeutic agent.

    Industry: It is used in the production of lead-based materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of diethyl(dipropyl)plumbane involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with sulfur-containing amino acids in proteins, leading to changes in protein structure and function. Additionally, its ability to undergo redox reactions allows it to participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyllead: Another organolead compound with four ethyl groups.

    Tetramethyllead: An organolead compound with four methyl groups.

    Diethyllead dichloride: A compound with two ethyl groups and two chloride ions.

Uniqueness

Diethyl(dipropyl)plumbane is unique due to its mixed alkyl groups (ethyl and propyl), which confer distinct chemical and physical properties compared to other organolead compounds

Properties

CAS No.

3440-77-5

Molecular Formula

C10H24Pb

Molecular Weight

351 g/mol

IUPAC Name

diethyl(dipropyl)plumbane

InChI

InChI=1S/2C3H7.2C2H5.Pb/c2*1-3-2;2*1-2;/h2*1,3H2,2H3;2*1H2,2H3;

InChI Key

BBCKAZXYKNZQGS-UHFFFAOYSA-N

Canonical SMILES

CCC[Pb](CC)(CC)CCC

Origin of Product

United States

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